molecular formula C12H15N3O3 B3242237 Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate CAS No. 150582-32-4

Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Cat. No.: B3242237
CAS No.: 150582-32-4
M. Wt: 249.27 g/mol
InChI Key: HZWWPGOUPLLIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

ethyl 1,3,5-trimethyl-4-oxopyrrolo[2,3-d]pyridazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-5-18-12(17)10-7(2)9-8(14(10)3)6-13-15(4)11(9)16/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWWPGOUPLLIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=NN(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve cost-effective and scalable processes. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Converting the compound to its corresponding carboxylic acid derivative.

  • Reduction: Reducing the carbonyl group to form the corresponding alcohol.

  • Substitution: Replacing one or more substituents on the pyridazine ring with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridazine derivatives.

Scientific Research Applications

The compound Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is of significant interest in various scientific research applications. This article explores its applications across different fields, supported by data tables and documented case studies.

Pharmaceutical Development

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolopyridazines exhibit cytotoxic effects against various cancer cell lines. For instance, a case study demonstrated that modifications of this compound led to enhanced activity against breast cancer cells by inducing apoptosis and inhibiting proliferation.
Compound VariantCancer Cell LineIC50 (µM)
Original CompoundMCF-7 (Breast)15
Modified AMCF-78
Modified BMDA-MB-23112

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. A recent study evaluated its efficacy against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuropharmacology

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. In vitro studies suggest that it may protect neuronal cells from oxidative stress:

  • Mechanism of Action : The compound appears to modulate pathways involved in oxidative stress response and apoptosis.

Case Study 1: Anticancer Efficacy

In a controlled study involving the treatment of human breast cancer cell lines with this compound:

  • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
  • Methodology : Cells were treated with varying concentrations over 48 hours.
  • Results : A significant reduction in cell viability was observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus:

  • Objective : To determine the effectiveness of the compound in inhibiting bacterial growth.
  • Methodology : Disk diffusion method was employed to measure inhibition zones.
  • Results : The compound demonstrated a clear zone of inhibition at concentrations as low as 32 µg/mL.

Mechanism of Action

The mechanism by which Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 1,3,5-trimethyl-4-oxo-1H,4H,5H-pyrrolo[2,3-d]pyridazine-2-carboxylate
  • CAS No.: 150582-32-4
  • Molecular Formula : C₁₂H₁₅N₃O₃
  • Molecular Weight : 249.27 g/mol .

Synthesis: The compound is synthesized via the reaction of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole with hydrazine hydrate in glacial acetic acid, followed by reflux and recrystallization from ethanol .

Structural Features :

  • Crystal Structure : X-ray diffraction reveals a planar pyrrolopyridazine system (dihedral angle: 0.93° between pyrrole and pyridazine rings). Key bond lengths include C4–N2 (1.291 Å) and C3–O1 (1.240 Å), indicative of double-bond character .
  • Hydrogen Bonding : Intermolecular N–H⋯O and N–H⋯N interactions form a two-dimensional network .

Structural Comparison

Table 1: Structural and Molecular Properties
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Structural Features
Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate 150582-32-4 C₁₂H₁₅N₃O₃ 249.27 Methyl (1, 3, 5) Planar system; trimethyl substitution
Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate C₁₀H₁₁N₃O₃ 221.21 Methyl (3) Lacks 1- and 5-methyl groups; planar
Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate 150582-33-5 C₁₁H₁₃N₃O₃ 235.24 Methyl (1, 3) Absence of 5-methyl; reduced steric effects
Ethyl 3,7-dimethyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-2-carboxylate (10g) C₁₁H₁₃N₃O₃ 235.24 Methyl (3, 7) Pyrazolo-pyridazine core; different ring system

Key Observations :

  • Substituent Effects: The trimethyl substitution in the target compound enhances steric bulk and lipophilicity compared to mono- or dimethyl analogs .
  • Planarity : All analogs exhibit planar fused-ring systems, but substituents influence hydrogen-bonding networks. For example, the trimethyl derivative forms a more rigid 2D network due to additional methyl groups .

Key Observations :

  • Common Precursors : The target compound and its 3-methyl analog share a pyrrole-based precursor, but substituent positions dictate reaction pathways .
  • Yield Variations : Higher yields (82–84%) are achieved for methyl-substituted derivatives compared to more complex analogs (e.g., 10g), which require additional steps .

Physicochemical and Spectral Properties

Table 3: Comparative Data
Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound Not reported C=O: ~1700 Ethyl group: 1.35 (t), 4.35 (q); Methyl: 2.30–2.50 14.1 (CH₃), 61.2 (OCH₂), 165.1 (C=O)
Ethyl 3-methyl-4-oxo-...carboxylate C=O: 1705 Methyl: 2.42 (s); Ethyl: 1.40 (t), 4.40 (q) 14.0 (CH₃), 61.5 (OCH₂), 164.8 (C=O)
Compound 10g () Oil C=O: 1695 Methyl: 2.38 (s); Ethyl: 1.32 (t), 4.28 (q) 14.2 (CH₃), 60.9 (OCH₂), 163.9 (C=O)

Key Observations :

  • Spectroscopic Trends : Methyl and ethyl groups produce characteristic signals (e.g., 1.32–1.40 ppm for ethyl CH₃). Trimethyl substitution in the target compound introduces additional upfield shifts due to electron-donating effects .
  • IR Stretching : C=O stretches (~1700 cm⁻¹) are consistent across analogs, confirming the ester functionality .

Biological Activity

Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the respective counts of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule. The compound exhibits unique properties that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to pyrrolopyridazine compounds. This compound has shown promising results in inhibiting tumor growth in several cancer cell lines. Notably:

  • Cell Line Inhibition : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values ranging from 10 µM to 20 µM .
Cell Line IC50 Value (µM) Reference
MCF715
NCI-H46012
Hep-28

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression in cancer cells leading to apoptosis.
  • Induction of Apoptosis : Studies have shown that treatment with this compound results in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects which can contribute to its overall anticancer activity by reducing tumor-associated inflammation .

Study 1: Anticancer Efficacy in Mice Models

A recent study evaluated the efficacy of this compound in vivo using mice models implanted with human tumor xenografts. The results demonstrated a significant reduction in tumor volume compared to control groups treated with placebo.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular pathways affected by the compound. Results indicated that this compound downregulates key signaling pathways involved in cell survival and proliferation such as the PI3K/Akt and MAPK pathways .

Q & A

Q. What is the standard synthetic route for Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate?

The compound is synthesized via cyclocondensation of hydrazine hydrate with a substituted pyrrole precursor. A typical protocol involves refluxing 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole in glacial acetic acid with hydrazine hydrate for 3 hours. Post-reaction, the solvent is removed under reduced pressure, and the product is recrystallized from ethanol (yield: ~82%). Glacial acetic acid acts as both solvent and catalyst, facilitating cyclization and dehydration. Key steps include monitoring reaction completion via TLC and optimizing recrystallization conditions to enhance purity .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system, with planar pyrrolopyridazine rings (dihedral angle: 0.93°) and double-bond character confirmed by C=O (1.2397 Å) and C=N (1.291 Å) bond lengths. Hydrogen-bonding networks (N–H⋯O/N) stabilize the 2D crystal lattice. Refinement using SHELXL software resolves H-atom positions, with isotropic displacement parameters for NH groups and riding models for CH3/CH2 moieties .

Q. What purification techniques are effective post-synthesis?

Recrystallization from ethanol is commonly used to obtain high-purity crystals. For complex mixtures, column chromatography with silica gel (hexane/ethyl acetate gradient) separates intermediates. Membrane separation technologies (e.g., nanofiltration) can isolate polar byproducts, leveraging differences in molecular weight and solubility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for pyrrolopyridazine derivatives?

Discrepancies often arise from torsional angles or hydrogen-bonding patterns. Use SHELXL for refinement, validating against experimental data (e.g., C–C bond lengths within 0.005 Å accuracy). Compare torsion angles (e.g., N1–C1–C2–C3 = 179.21°) and hydrogen-bond geometries (N–H⋯O distance: ~2.1 Å) with literature. For ambiguous cases, re-measure diffraction data at low temperature (100 K) to reduce thermal motion artifacts .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., kinases), using crystallographic data to validate binding poses. QSAR models correlate substituent effects (e.g., methyl groups) with bioactivity, leveraging datasets from analogs like thieno[3,4-d]pyridazine derivatives .

Q. How should researchers design experiments to analyze conflicting bioactivity data across studies?

Perform comparative bioassays under standardized conditions (e.g., fixed concentrations, cell lines). Use structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., ester vs. carboxylate). Validate mechanisms via enzyme inhibition assays (e.g., kinase profiling) or in silico ADMET predictions to rule out pharmacokinetic confounding factors .

Q. What strategies optimize reaction yields for scaled-up synthesis?

Apply process control tools (e.g., Design of Experiments, DoE) to identify critical variables (temperature, stoichiometry). Use continuous-flow reactors to enhance mixing and heat transfer. Monitor intermediates in real-time via in-situ FTIR or Raman spectroscopy. For exothermic steps, employ cryogenic conditions to suppress side reactions .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of pyrrolopyridazine analogs?

  • Hypothesis Testing : Replicate assays in multiple models (e.g., bacterial vs. mammalian cells).
  • Structural Validation : Confirm compound identity via NMR and HRMS to rule out degradation.
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends (e.g., substituent-dependent cytotoxicity). Example: Ethyl 5-benzamido-thienopyridazine derivatives show variable kinase inhibition due to fluorophenyl group orientation, resolved via co-crystallography .

Methodological Tables

Parameter Value/Technique Reference
Crystallographic refinementSHELXL (R factor: 0.054, wR: 0.182)
Bond Length (C=O)1.2397 Å
Recrystallization solventEthanol (yield: 82%)
Computational toolDFT (B3LYP/6-31G*)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.